N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide
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Overview
Description
N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide is a chemical compound with the molecular formula C14H11N3O5 It is characterized by the presence of methoxy, nitro, and benzamide functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide can be synthesized through the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent. The reaction involves mixing 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline with 2.46 g (24 mmol) of acetic anhydride in 30 ml of glacial acetic acid. The mixture is allowed to react for 18 hours at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of reactants, and employing industrial-grade equipment to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzamides with different functional groups replacing the methoxy group.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to produce antinociceptive effects by indirectly activating peripheral CB1 and CB2 cannabinoid receptors. This interaction likely involves the modulation of pain signaling pathways and the inhibition of fatty acid amide hydrolase (FAAH) activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxy-2-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
4-methoxy-2-nitroaniline: Precursor compound with similar functional groups but lacking the benzamide moiety.
Uniqueness
N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and nitro groups on the benzene ring, along with the benzamide moiety, allows for diverse chemical transformations and potential therapeutic applications.
Properties
CAS No. |
313497-60-8 |
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Molecular Formula |
C14H11N3O6 |
Molecular Weight |
317.25 g/mol |
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H11N3O6/c1-23-11-5-6-12(13(8-11)17(21)22)15-14(18)9-3-2-4-10(7-9)16(19)20/h2-8H,1H3,(H,15,18) |
InChI Key |
YKZOYVJRPCTZFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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